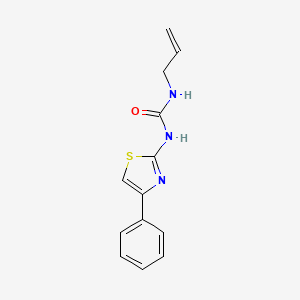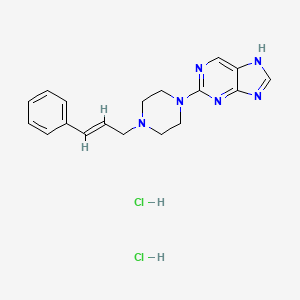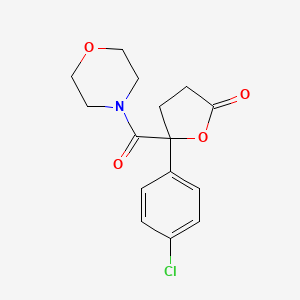
6,8-Dichloro-3-hydroxy-2H-1-benzopyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-Dichloro-3-hydroxy-2H-1-benzopyran-2-one is a chemical compound belonging to the class of benzopyran derivatives. This compound is characterized by the presence of two chlorine atoms at positions 6 and 8, a hydroxyl group at position 3, and a benzopyran-2-one core structure. Benzopyran derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dichloro-3-hydroxy-2H-1-benzopyran-2-one typically involves the chlorination of a suitable benzopyran precursor. One common method involves the reaction of 3-hydroxy-2H-1-benzopyran-2-one with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at positions 6 and 8.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
6,8-Dichloro-3-hydroxy-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at position 3 can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the chlorine atoms, yielding a dechlorinated benzopyran derivative.
Substitution: The chlorine atoms at positions 6 and 8 can be substituted with other functional groups such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Formation of 6,8-Dichloro-3-oxo-2H-1-benzopyran-2-one.
Reduction: Formation of 3-hydroxy-2H-1-benzopyran-2-one.
Substitution: Formation of various substituted benzopyran derivatives depending on the nucleophile used.
Scientific Research Applications
6,8-Dichloro-3-hydroxy-2H-1-benzopyran-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6,8-Dichloro-3-hydroxy-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Binding to and inhibiting the activity of enzymes involved in key biological processes.
Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
6,8-Dichloro-3-hydroxy-2H-1-benzopyran-2-one can be compared with other benzopyran derivatives such as:
Coumarin: Lacks the chlorine atoms and hydroxyl group, but shares the benzopyran core structure.
Flavanones: Contain a 3,4-dihydro-2-aryl-2H-1-benzopyran-4-one skeleton with various substitutions.
Hydrocoumarin: A reduced form of coumarin with a saturated ring system.
Uniqueness
The presence of chlorine atoms at positions 6 and 8, along with the hydroxyl group at position 3, imparts unique chemical and biological properties to this compound, distinguishing it from other benzopyran derivatives.
Properties
CAS No. |
33172-53-1 |
|---|---|
Molecular Formula |
C9H4Cl2O3 |
Molecular Weight |
231.03 g/mol |
IUPAC Name |
6,8-dichloro-3-hydroxychromen-2-one |
InChI |
InChI=1S/C9H4Cl2O3/c10-5-1-4-2-7(12)9(13)14-8(4)6(11)3-5/h1-3,12H |
InChI Key |
SMQZFAIQQZDQRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(C(=O)OC2=C(C=C1Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


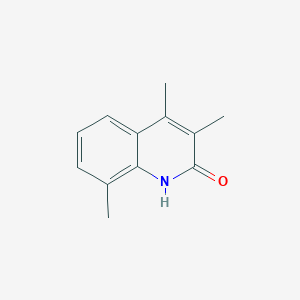
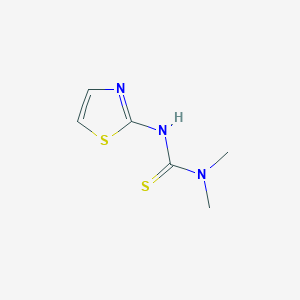
![11-(Ethylsulfanyl)dibenzo[b,f][1,4]thiazepine](/img/structure/B14676330.png)
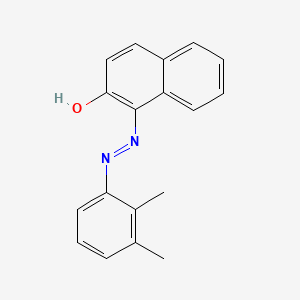
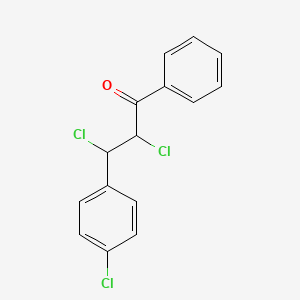
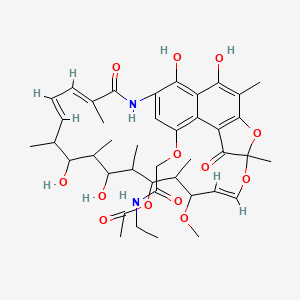
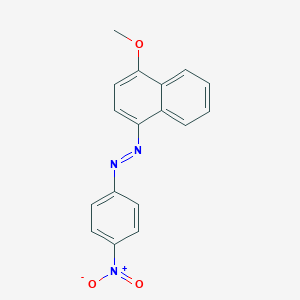

![2-Sulfanyl-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B14676365.png)
